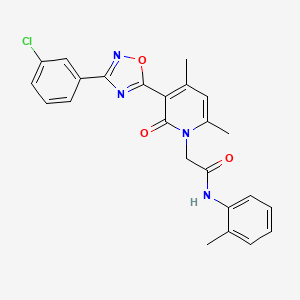

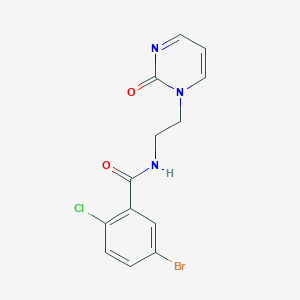

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications. These insights can be used to infer possible properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide . Similarly, the synthesis of a novel CCR5 antagonist includes elimination, reduction, and bromination reactions . These methods suggest that the synthesis of "this compound" could also involve halogenation, amide formation, and possibly arylation steps.

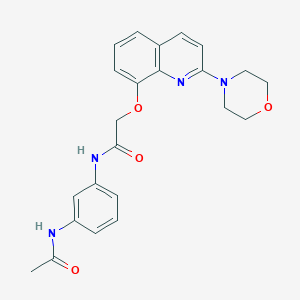

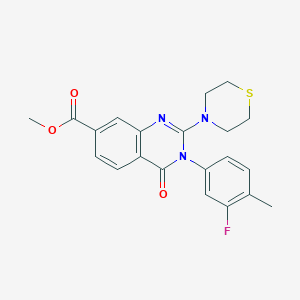

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray diffraction studies . These techniques can provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For example, the crystal structure of a related indazole derivative is determined to be in the triclinic system with specific bond angles and lengths . This suggests that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. For example, the presence of bromo and chloro substituents in the related compounds indicates potential for further substitution reactions or participation in cross-coupling reactions . The amide group is typically less reactive but can engage in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and crystalline structure . The substituted benzamide derivatives have been shown to exhibit antimicrobial activity, suggesting potential biological applications . The antipyrine-like derivatives' crystal packing is stabilized by hydrogen bonds and π-interactions, which could also be relevant for the compound .

Applications De Recherche Scientifique

Antiviral Activity : Another related study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural similarity to the compound , showed that these derivatives exhibited marked antiretroviral activity in cell culture, particularly against retroviruses including human immunodeficiency virus. However, these compounds showed poor activity against DNA viruses such as herpes simplex virus and cytomegalovirus. This highlights the potential of pyrimidinyl derivatives in antiretroviral therapy (Hocková et al., 2003).

Antifungal Activity : A novel series of pyrimidine derivatives containing an amide moiety were synthesized and their antifungal activities were evaluated. Compounds such as 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed higher antifungal activity against certain strains, indicating the potential of these compounds in developing new antifungal agents (Wu et al., 2021).

Synthesis of Antitumor Agents : The synthesis of antitumor agents like nilotinib involves intermediates related to 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide. The detailed synthetic pathway, including reactions with various intermediates, leads to the final antitumor compound, showcasing the importance of such pyrimidinyl derivatives in medicinal chemistry (Wang Cong-zhan, 2009).

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O2/c14-9-2-3-11(15)10(8-9)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWEWXPPXFWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)